3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Utility and Heterocyclic Compound Formation
The compound 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds. It has been used in reactions to create novel pyrazole, isoxazolo, pyrido, and pyrimido annelated carbazoles. These compounds have been synthesized utilizing different conditions and reagents, highlighting the broad applicability of this chemical in creating complex molecular structures with potential for further chemical investigation and applications in materials science (Sridharan & Prasad, 2011).
Antimicrobial Properties
N-acetyl pyrazole derivatives synthesized from this compound have shown promising antibacterial and antifungal activities. These derivatives were synthesized through a cyclocondensation reaction and exhibited significant activity against both Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against Aspergillus niger. This suggests potential applications in developing new antimicrobial agents (Dhaduk & Joshi, 2022).
Crystal Structure Analysis
The crystal structure of related pyrazole derivatives, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been determined, providing insights into the molecular geometry and intermolecular interactions of these compounds. Such analyses are crucial for understanding the chemical behavior and reactivity of these molecules, facilitating their application in crystal engineering and the design of materials with specific properties (Xu & Shi, 2011).
Biological Investigations and Molecular Docking
Further extending the application of pyrazole derivatives, a series of compounds including 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde derivatives were synthesized. These compounds underwent in vitro biological assays for antibacterial, antifungal, and antioxidant activities. Molecular docking studies supported their potential as effective antimicrobial agents, showcasing the utility of this compound derivatives in the discovery and development of new pharmaceuticals (Bhat et al., 2016).
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-8(13-6)9-7(5-12)4-10-11-9/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGODRWFMKXNGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C=NN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429407 | |
Record name | 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006464-09-0 | |
Record name | 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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